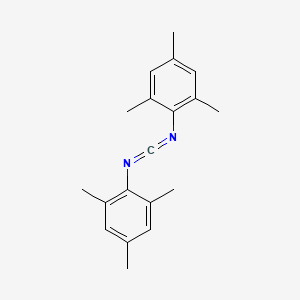

N,N'-dimesitylcarbodiimide

Description

Significance of Carbodiimides in Contemporary Organic Chemistry

Carbodiimides are a class of organic compounds characterized by the functional group RN=C=NR. In synthetic organic chemistry, they are widely recognized as powerful dehydrating agents. chemeurope.comcarbodiimide.com Their primary application lies in the activation of carboxylic acids to facilitate the formation of amide or ester bonds, crucial reactions in peptide synthesis and the creation of complex molecules. chemeurope.comwikipedia.orgcreative-proteomics.com The mechanism involves the reaction of a carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to yield the desired amide or ester, respectively. To enhance reaction yields and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. chemeurope.comcarbodiimide.com Beyond amide and ester formation, carbodiimides can also react with amines to produce guanidines. chemeurope.comcarbodiimide.com

Several carbodiimides have found widespread use, each with its own set of advantages and disadvantages. N,N'-dicyclohexylcarbodiimide (DCC) was one of the first to be developed and is valued for its high efficiency in amide coupling and its low cost. chemeurope.comwikipedia.org However, the removal of its urea (B33335) byproduct can be challenging. chemeurope.com 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC or EDAC) is a water-soluble carbodiimide, making it suitable for biochemical applications such as protein crosslinking and the preparation of immunoconjugates. chemeurope.comcreative-proteomics.com

Unique Structural Attributes and Reactivity Implications of N,N'-Dimesitylcarbodiimide

This compound distinguishes itself from other carbodiimides through its unique structural features. The presence of two bulky mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the carbodiimide core introduces significant steric hindrance. This steric bulk plays a crucial role in influencing the reagent's reactivity and selectivity.

The sterically demanding nature of the mesityl groups makes this compound particularly useful in the synthesis of sterically hindered compounds. It allows for the construction of molecules with crowded atomic arrangements that would be difficult to assemble using less bulky reagents. This steric shielding can also influence the stability of the resulting compounds. For instance, amidine complexes prepared with this compound exhibit enhanced resistance to hydrolysis due to the protective nature of the bulky substituents.

Furthermore, the steric hindrance can control the reaction pathways. In reactions involving samarium(II) complexes, the use of the bulkier this compound led to different products compared to less sterically hindered carbodiimides like N,N'-dicyclohexylcarbodiimide. nih.gov This demonstrates how the steric properties of the carbodiimide can be strategically employed to direct the outcome of a reaction.

Scope and Research Focus of the Review

This review will provide a focused examination of this compound. The content will be strictly limited to the chemical aspects of this compound within the realm of advanced organic synthesis research. The discussion will not extend to dosage, administration, or safety and adverse effect profiles. The primary focus will be on its synthesis, unique reactivity stemming from its structural attributes, and its specific applications as a reagent in organic chemistry.

Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C19H22N2 |

| Molar Mass | 278.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 93-95 °C |

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2 |

|---|---|

Molecular Weight |

278.4 g/mol |

InChI |

InChI=1S/C19H22N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-10H,1-6H3 |

InChI Key |

QIFLGIYKGHMJPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C=NC2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimesitylcarbodiimide

Halogenation and Dehydrohalogenation Approaches

One alternative involves the halogenation of a suitable precursor followed by dehydrohalogenation. For instance, ureas or thioureas can be halogenated and subsequently treated with a base to eliminate a hydrogen halide, yielding the carbodiimide (B86325). orgsyn.org Another variation of this approach starts from haloformamidines or carbonimidoyl dihalides, which can be converted to carbodiimides. e-bookshelf.de

Dehydration of Disubstituted Ureas

The dehydration of N,N'-disubstituted ureas presents another viable pathway to carbodiimides. wikipedia.org This method relies on the removal of a molecule of water from the urea (B33335) structure to form the N=C=N bond. wikipedia.org A variety of dehydrating agents can be employed for this purpose.

Commonly used reagents include phosphorus pentoxide and p-toluenesulfonyl chloride. wikipedia.orggoogle.com The reaction using p-toluenesulfonyl chloride is often carried out in the presence of a base like pyridine. google.comorgsyn.org More recent methods have utilized triphenylphosphine (B44618) in combination with carbon tetrachloride. google.com The general applicability of this dehydration method makes it a valuable tool for laboratory-scale synthesis. orgsyn.org

| Dehydrating Agent | Base/Solvent |

| p-Toluenesulfonyl chloride | Pyridine google.comorgsyn.org |

| Phosphorus pentoxide | - wikipedia.org |

| Triphenylphosphine / Carbon tetrachloride | Triethylamine / Dichloromethane (B109758) google.com |

Conversion from Isocyanates

Isocyanates can also serve as precursors for carbodiimides through a reaction that involves the elimination of carbon dioxide. wikipedia.org This conversion is typically catalyzed by phosphine (B1218219) oxides. wikipedia.orgscite.ai The reaction is reversible in nature. wikipedia.org This method is particularly useful for generating carbodiimides from readily available isocyanate starting materials. orgsyn.org The process can be facilitated by heating in the presence of specific catalysts. google.com

| Catalyst Type | Key Features |

| Phosphine oxides | Catalyzes the loss of CO2. wikipedia.orgscite.ai |

| Phosphorus-containing catalysts | Improves efficiency with co-catalysts. google.com |

Structural Characterization and Steric Influence of N,n Dimesitylcarbodiimide

Spectroscopic Analysis of N,N'-Dimesitylcarbodiimide and Derived Compounds

Spectroscopic methods are fundamental in elucidating the structure of this compound and its derivatives. collectionscanada.gc.ca Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful.

In the IR spectrum of a carbodiimide (B86325), the most characteristic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=N group. This peak typically appears in the region of 2150–2100 cm⁻¹. For this compound, this band is a clear indicator of the carbodiimide functional group. Other significant IR absorptions include those for aromatic C-H stretching and C=C stretching, as well as C-H bending vibrations from the mesityl groups.

¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the mesityl groups. Due to the symmetry of the mesityl group, one would expect a signal for the two aromatic protons and two separate signals for the six ortho-methyl protons and the three para-methyl protons.

¹³C NMR spectroscopy is equally informative. The central carbon of the carbodiimide (N=C=N) group is highly deshielded and exhibits a characteristic chemical shift in the range of 135-145 ppm. The carbons of the mesityl groups, both aromatic and methyl, also appear at their expected chemical shifts. For instance, the quaternary aromatic carbons attached to the nitrogen atoms are typically found downfield.

The spectroscopic characterization extends to compounds derived from this compound, such as amidinate complexes. collectionscanada.gc.ca The formation of these complexes leads to significant changes in the spectra, reflecting the new bonding arrangements. For example, in an aluminum amidinate complex formed from this compound, the disappearance of the N=C=N stretch in the IR spectrum and the appearance of new signals in the NMR spectra confirm the reaction. collectionscanada.gc.ca

Table 1: Typical Spectroscopic Data for Carbodiimides and Related Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |

|---|---|---|

| Carbodiimide (N=C=N) | IR Spectroscopy | 2150–2100 cm⁻¹ (strong, sharp) |

| Carbodiimide (N=C =N) | ¹³C NMR Spectroscopy | 135–145 ppm |

| Aromatic C-H | ¹H NMR Spectroscopy | 7.5–6.5 ppm |

| Methyl (Aryl-CH₃) | ¹H NMR Spectroscopy | 2.5–2.0 ppm |

X-ray Crystallographic Studies and Molecular Geometry

The core N=C=N unit in carbodiimides can adopt a nearly linear geometry. However, in this compound, the steric bulk of the mesityl substituents causes some deviation from ideal linearity. The C-N=C and N=C=N bond angles are key parameters. The geometry around the nitrogen atoms is typically trigonal planar. youtube.comtechnologyuk.net

The crystal structure reveals that the two mesityl rings are not coplanar with the N=C=N group. They are twisted out of the plane to minimize steric repulsion between the ortho-methyl groups of the mesityl substituents and the rest of the molecule. This twisting is a critical feature of its conformation.

Impact of Mesityl Steric Hindrance on Molecular Conformation

The two bulky mesityl groups are the defining feature of this compound's structure, exerting profound steric hindrance that governs its conformation and reactivity. collectionscanada.gc.ca Steric effects arise from the spatial arrangement of atoms, where bulky groups repel each other, influencing the molecule to adopt a conformation that minimizes these unfavorable interactions. nih.govmdpi.com

In this compound, the primary steric clash occurs between the ortho-methyl groups on the mesityl rings. To alleviate this strain, the molecule undergoes significant conformational adjustments:

Twisting of Mesityl Rings: As observed in the crystal structure, the mesityl rings are rotated significantly out of the plane containing the N=C=N backbone. This dihedral angle is a direct consequence of minimizing the steric repulsion between the ortho-methyl groups and the central carbodiimide unit. collectionscanada.gc.ca

Protected Reactive Center: The bulky substituents create a sterically protected pocket around the reactive N=C=N core. collectionscanada.gc.ca This shielding prevents the approach of bulky nucleophiles or electrophiles, making this compound less reactive than its less hindered counterparts like N,N'-dicyclohexylcarbodiimide (DCC). However, this same steric bulk can be exploited to stabilize unusual coordination environments in the products it forms. collectionscanada.gc.ca

Conformational Isomers: The rotation around the C-N bonds can lead to different conformational isomers. The steric hindrance imposed by the mesityl groups creates a significant energy barrier for this rotation, potentially allowing for the isolation of different conformers under specific conditions. mdpi.com

This interplay between steric hindrance and molecular conformation is a key theme in the chemistry of this compound, influencing its utility as a reagent and a ligand precursor. nih.gov

Structural Insights into this compound Adducts and Key Intermediates

The structural analysis of adducts and intermediates derived from this compound provides valuable insight into its reaction mechanisms and the stabilizing role of its bulky framework. When this compound reacts, for example, with organolithium reagents, it forms lithium amidinate intermediates. collectionscanada.gc.ca

X-ray crystallographic studies of these amidinate complexes reveal several key features:

Ligand Geometry: The original N=C=N group is transformed into an N-C-N fragment within the amidinate ligand. The steric protection afforded by the mesityl groups is transferred to the resulting complex. collectionscanada.gc.ca

Coordination to Metals: The amidinate ligand, featuring two nitrogen donor atoms, chelates to the metal center. The bulky mesityl groups create a well-defined coordination pocket around the metal, influencing its coordination number and geometry. This steric shielding can also enhance the stability of the complex, for instance, by making it resistant to hydrolysis. collectionscanada.gc.ca

Stabilization of Reactive Species: The steric bulk is crucial for stabilizing otherwise reactive species. For example, the formation of monomeric aluminum amidinate complexes is possible because the mesityl groups prevent the oligomerization that might occur with less hindered ligands. collectionscanada.gc.ca

The comprehensive characterization of these adducts and intermediates, often through a combination of spectroscopic methods and X-ray crystallography, confirms the transformation of the carbodiimide and highlights how its inherent structural properties are used to construct and stabilize new molecular architectures. collectionscanada.gc.camdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Aluminum amidinate |

Reaction Mechanisms and Selectivity in N,n Dimesitylcarbodiimide Mediated Transformations

General Mechanistic Pathways of Carbodiimide-Mediated Dehydration

Carbodiimides, including N,N'-dimesitylcarbodiimide, are powerful dehydrating agents widely employed in organic synthesis, particularly for the formation of amide and ester bonds. The fundamental mechanism involves the activation of a carboxylic acid to facilitate nucleophilic attack. wikipedia.orgcitizendium.org The process is initiated by the protonation of one of the nitrogen atoms of the carbodiimide (B86325) by the carboxylic acid. thieme-connect.de This protonation enhances the electrophilicity of the central carbon atom of the carbodiimide.

The carboxylate anion then attacks the activated carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgthieme-connect.denih.gov This intermediate possesses a good leaving group, setting the stage for the subsequent nucleophilic substitution. libretexts.org An amine or alcohol can then attack the carbonyl carbon of the O-acylisourea, resulting in the formation of the desired amide or ester and the corresponding N,N'-disubstituted urea (B33335) as a byproduct. wikipedia.orgthieme-connect.de

However, the O-acylisourea intermediate is also susceptible to undesired side reactions. It can rearrange to a stable N-acylurea, a common and often difficult-to-remove byproduct in carbodiimide-mediated couplings. wikipedia.orgnih.govresearchmap.jp This rearrangement is believed to occur via an intramolecular O-to-N acyl transfer. nih.govresearchmap.jp Another possible side reaction is the reaction of the O-acylisourea with another molecule of the carboxylic acid to form a symmetric anhydride (B1165640), which can then proceed to acylate the nucleophile. wikipedia.orgnih.gov

Activation of Carboxylic Acids and Related Species

The activation of carboxylic acids is the primary and crucial step in carbodiimide-mediated transformations. libretexts.org this compound, like other carbodiimides, serves as an effective activating agent. wikipedia.orglibretexts.org The reaction begins with the carboxylic acid protonating the carbodiimide, which is followed by the nucleophilic attack of the carboxylate on the central carbon of the carbodiimide. thieme-connect.de This sequence of events leads to the formation of the key O-acylisourea intermediate. wikipedia.orgthieme-connect.denih.gov

In peptide synthesis, this activation step is fundamental for forming the peptide bond. wikipedia.orgwikipedia.org The activated amino acid, in the form of the O-acylisourea, readily reacts with the amino group of another amino acid. thieme-connect.de Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. wikipedia.orgpeptide.com These additives react with the O-acylisourea to form an active ester, which can then react with the amine. This two-step process can help to increase yields and minimize side reactions, including racemization. wikipedia.orgpeptide.com

Formation and Reactivity of O-Acylurea Intermediates

The O-acylisourea is a pivotal, yet often elusive, intermediate in carbodiimide-mediated reactions. nih.govresearchmap.jp Its formation is the direct result of the addition of a carboxylic acid to the carbodiimide. wikipedia.orgthieme-connect.de While its existence is well-supported by kinetic and stereochemical studies, direct observation is often challenging due to its high reactivity and tendency to undergo further reactions. nih.govresearchmap.jp

The reactivity of the O-acylisourea is twofold. Primarily, it serves as the desired acylating agent, reacting with nucleophiles like amines to form amides. wikipedia.org This is the productive pathway in peptide synthesis and other acylation reactions.

However, the O-acylisourea is also prone to an intramolecular rearrangement to form a stable N-acylurea. thieme-connect.denih.govresearchmap.jp This O-to-N acyl migration is a significant side reaction that can reduce the yield of the desired product and introduce purification challenges due to the similar solubility profiles of the N-acylurea and the target molecule. thieme-connect.de The propensity for this rearrangement can be influenced by reaction conditions, with higher temperatures often favoring N-acylurea formation. nih.gov The use of non-polar solvents like dichloromethane (B109758) or chloroform (B151607) can help to minimize this side reaction. wikipedia.org

Influence of Steric Bulk on Reaction Kinetics and Thermodynamics

The steric properties of both the carbodiimide and the reacting substrates play a crucial role in the kinetics and thermodynamics of the reaction. wikipedia.org The bulky mesityl groups in this compound exert significant steric hindrance around the reactive N=C=N core. This steric bulk can influence the rate of reaction and the stability of intermediates.

Increased steric bulk on the substituents of the carbodiimide can slow down the initial reaction with the carboxylic acid. libretexts.org However, this steric hindrance can also be beneficial. For instance, it can disfavor the formation of undesired side products. The bulky groups can sterically shield the O-acylisourea intermediate, potentially hindering the intramolecular rearrangement to the N-acylurea.

In the context of kinetic resolution, where a racemic mixture of alcohols is acylated, steric effects are paramount. nih.gov The rate of acylation is highly sensitive to the steric demands of both the alcohol and the acylating agent. nih.gov A larger steric clash between a bulky alcohol and a bulky acylating agent will result in a slower reaction rate. wikipedia.orglibretexts.org This difference in reaction rates for the two enantiomers of the alcohol allows for their separation. The use of sterically hindered carbodiimides like this compound can, therefore, be a tool to modulate the selectivity of such reactions.

Table 1: Relative Reaction Rates in SN2 Reactions as a Function of Steric Hindrance

| Substrate | Relative Rate |

| Methyl bromide | 1 |

| Neopentyl bromide | 1 x 10-7 |

| This table illustrates the dramatic decrease in reaction rate due to increased steric bulk around the reaction center. wikipedia.org |

Stereochemical Control and Minimization of Racemization in this compound-Mediated Reactions

A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid residue. nih.govpharm.or.jp The O-acylisourea intermediate, particularly when derived from N-protected amino acids, can be susceptible to racemization via the formation of a symmetric oxazol-5(4H)-one (azlactone). thieme-connect.de The formation of this planar, achiral intermediate leads to a loss of stereochemical integrity.

The use of sterically hindered carbodiimides like this compound can play a role in minimizing racemization. The bulky mesityl groups can disfavor the formation of the oxazolone (B7731731) intermediate. Furthermore, the judicious choice of coupling additives is crucial for suppressing racemization. peptide.compeptide.com Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives react with the O-acylisourea to form an active ester intermediate. These active esters are generally less prone to racemization than the O-acylisourea itself and couple efficiently with the amine component. peptide.compharm.or.jp

The combination of a sterically demanding carbodiimide and an appropriate additive provides a powerful strategy for controlling the stereochemistry of the newly formed peptide bond. csic.esbeilstein-institut.de For certain amino acids that are particularly prone to racemization, such as histidine and cysteine, specific protocols and additive combinations have been developed to ensure high stereochemical purity in the final peptide product. nih.gov

Applications of N,n Dimesitylcarbodiimide in Advanced Organic Synthesis

N,N'-Dimesitylcarbodiimide as a Coupling Reagent

The core reactivity of carbodiimides involves the activation of carboxylic acids. The carboxylic acid adds across one of the C=N double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester, releasing N,N'-dimesitylurea as a byproduct. organic-chemistry.orgluxembourg-bio.com

While carbodiimides are famous for their role in peptide synthesis, their utility extends to the creation of amide bonds in a wide array of other molecules, including pharmaceuticals, natural products, and functional materials. nih.gov The formation of an amide bond requires the activation of a carboxylic acid by a coupling reagent, followed by nucleophilic attack by an amine. organic-chemistry.org

This compound is particularly advantageous in the synthesis of sterically hindered amides. When a bulky carboxylic acid or a sterically demanding amine is used, the reaction can be slow and inefficient with standard coupling reagents. The mesityl groups of DMC prevent unwanted side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which would halt the desired reaction pathway. organic-chemistry.org This makes DMC an effective choice for challenging substrates where other methods may fail. rsc.org

Table 1: Representative Examples of Non-Peptidic Amide Bond Formation

| Carboxylic Acid Substrate | Amine Substrate | Resulting Amide Type | Rationale for Carbodiimide Use |

| 2,4,6-Trimethylbenzoic acid | tert-Butylamine | Hindered Secondary Amide | Coupling of a sterically hindered acid and a bulky amine. |

| Adamantanecarboxylic acid | Aniline | Bulky Aliphatic-Aromatic Amide | Overcoming steric hindrance from the adamantyl group. |

| Pivalic acid | Diisopropylamine | Highly Hindered Tertiary Amide | Formation of a sterically congested tertiary amide bond. rsc.org |

| N-protected amino acids | Poorly nucleophilic aromatic amines | Electron-deficient Amide | Driving the reaction with unreactive, electron-poor amines. nih.gov |

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net The Steglich esterification is a widely used method that employs a carbodiimide, often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is exceptionally mild, making it suitable for the synthesis of complex molecules and natural products containing sensitive functional groups. nih.govchim.it

This compound is particularly useful for esterifying tertiary alcohols or other sterically demanding substrates. quora.com Traditional acid-catalyzed methods like the Fischer esterification are often incompatible with such substrates, leading to elimination and alkene formation. organic-chemistry.org The DMC/DMAP system activates the carboxylic acid under neutral conditions, allowing the alcohol to form the ester bond without the risk of acid-promoted side reactions. The bulky nature of DMC helps to facilitate the reaction with hindered substrates, a common challenge in the late-stage functionalization of natural products. mdpi.com

Table 2: Applications in Complex Esterification Reactions

| Carboxylic Acid | Alcohol | Context of Synthesis | Advantage of Carbodiimide Method |

| Protected Amino Acid | Hindered Secondary Alcohol | Natural Product Analogue | Mild conditions preserve chirality and prevent racemization. |

| Complex Carboxylic Acid Fragment | Tertiary Alcohol on a Polycyclic Core | Total Synthesis of a Terpenoid | Avoids acid-catalyzed elimination (dehydration) of the tertiary alcohol. quora.com |

| Aromatic Acid | Glycoside with Secondary Hydroxyls | Synthesis of Glycolipids | Chemoselectivity for specific hydroxyl groups in a polyol structure. |

| Fatty Acid | Sterol | Biomolecule Synthesis | Esterification of complex, high molecular weight alcohols. |

Carboxylic acid anhydrides are valuable acylating agents in organic synthesis. chemistry.coachwikipedia.org They can be prepared through the dehydration of two equivalents of a carboxylic acid. Carbodiimides, including this compound, can act as the dehydrating agent for this transformation.

The reaction proceeds via the O-acylisourea intermediate. luxembourg-bio.com If no other nucleophile is present in the reaction mixture, a second molecule of the carboxylic acid (acting as a carboxylate salt) can attack the activated carbonyl of the O-acylisourea. This attack displaces the urea (B33335) portion of the intermediate, resulting in the formation of the desired carboxylic acid anhydride (B1165640) and the corresponding N,N'-dimesitylurea byproduct. luxembourg-bio.comresearchgate.net This method is general for both symmetrical and mixed anhydrides, although the synthesis of symmetrical anhydrides is more common to avoid mixtures of products. google.com

Table 3: Synthesis of Carboxylic Anhydrides via Dehydration

| Carboxylic Acid Reactant | Resulting Anhydride | Byproduct |

| Acetic Acid | Acetic Anhydride | N,N'-Dimesitylurea |

| Propionic Acid | Propionic Anhydride | N,N'-Dimesitylurea |

| Benzoic Acid | Benzoic Anhydride | N,N'-Dimesitylurea |

| Succinic Acid | Succinic Anhydride (cyclic) | N,N'-Dimesitylurea |

This compound as a Dehydrating Agent

The fundamental reaction of a carbodiimide with water to form a urea is a dehydration process. This inherent reactivity allows this compound to be employed as a powerful and neutral dehydrating agent for a variety of functional group transformations where the removal of a water molecule is required.

The dehydration of primary carboxamides and aldehyde oximes provides a direct and efficient route to nitriles, which are versatile intermediates in organic synthesis. rsc.orgorganic-chemistry.org A wide range of dehydrating agents has been developed for this purpose. nih.govnih.govresearchgate.netresearchgate.net Carbodiimides like DMC offer a mild and reliable method for these transformations.

In the case of a primary amide, the oxygen atom attacks the carbodiimide, which activates it for elimination. A subsequent base-assisted removal of two protons leads to the formation of the nitrile and N,N'-dimesitylurea. researchgate.net A similar mechanism occurs for aldoximes, where the hydroxyl group is activated by the carbodiimide, facilitating the elimination of water to yield the corresponding nitrile. nih.govresearchgate.net The Beckmann rearrangement offers an alternative pathway for converting oximes to amides or nitriles under different conditions. masterorganicchemistry.com

Table 4: Dehydration to Nitriles using Carbodiimide-based Methods

| Starting Material | Substrate Example | Product |

| Primary Carboxamide | Benzamide | Benzonitrile |

| Primary Carboxamide | Phenylacetamide | Phenylacetonitrile |

| Aldehyde Oxime | Benzaldehyde Oxime | Benzonitrile |

| Aldehyde Oxime | Cinnamaldehyde Oxime | Cinnamonitrile |

Beyond the formation of amides, esters, anhydrides, and nitriles, the dehydrating power of this compound can be harnessed for other key synthetic steps. A notable application is the dehydration of alcohols to form alkenes. au.dk

In this process, the alcohol's hydroxyl group attacks the carbodiimide to form an O-alkylisourea intermediate, effectively converting the hydroxyl into a good leaving group. In the presence of a base, an E2 elimination can occur to generate an alkene. This method is particularly useful for substrates that are sensitive to the strongly acidic conditions required for traditional alcohol dehydration. Furthermore, in the absence of a base for elimination, the activated O-alkylisourea can potentially be attacked by another alcohol molecule in an SN2 reaction to form an ether, although this is a less common application.

Table 5: General Dehydration Reactions of Alcohols

| Alcohol Substrate | Reaction Type | Potential Product |

| Cyclohexanol | Intramolecular Dehydration (Elimination) | Cyclohexene |

| 2-Phenylethanol | Intramolecular Dehydration (Elimination) | Styrene |

| Benzyl Alcohol | Intermolecular Dehydration (Substitution) | Dibenzyl ether |

| Methanol + Ethanol | Intermolecular Dehydration (Substitution) | Methyl ethyl ether |

Role in the Synthesis of Sterically Hindered Organic Compounds

This compound (DCC) serves as a important reagent in the synthesis of sterically hindered organic compounds. Its bulky mesityl groups are instrumental in constructing molecules with crowded atomic arrangements, which can impart unique chemical and physical properties. The strategic use of this carbodiimide allows for the formation of sterically encumbered structures that would be challenging to assemble through other synthetic routes. This section explores the specific applications of this compound in preparing bulky nitrogen-containing compounds and in creating sterically protected molecular environments.

Preparation of Bulky Amidines and Related Nitrogen-Containing Compounds

A significant application of this compound is in the synthesis of sterically demanding amidines. Amidines are a class of organic compounds containing the R-C(NR')NR'' functional group. When the substituents on the nitrogen atoms are sterically large, the resulting amidine can act as a bulky ligand, influencing the reactivity and stability of molecules to which it is attached.

A key method for the preparation of these bulky amidines involves the reaction of this compound with organolithium reagents. collectionscanada.gc.ca For instance, the synthesis of an exceptionally bulky amidine has been proposed through the reaction of this compound with 2,6-dimesitylphenyllithium. collectionscanada.gc.ca This reaction is designed to introduce significant steric bulk at both the nitrogen atoms (from the dimesitylcarbodiimide) and the central carbon atom of the amidine functional group (from the dimesitylphenyllithium). collectionscanada.gc.ca

The general reaction scheme for the synthesis of such amidines is as follows:

Scheme 1: General Synthesis of a Bulky Amidine from this compound

The initial product of this reaction is a lithium amidinate salt, which upon subsequent protonation yields the neutral amidine. The table below summarizes a proposed synthesis of a highly hindered amidine, highlighting the reactants and the intended product.

| Reactant 1 | Reactant 2 | Proposed Product | Key Feature |

| This compound | 2,6-Dimesitylphenyllithium | N,N'-dimesityl-C-(2,6-dimesitylphenyl)amidine | Extreme steric bulk on both C and N centers of the amidine |

Table 1: Proposed Synthesis of a Sterically Hindered Amidine collectionscanada.gc.ca

The successful synthesis of these compounds provides access to a class of ligands with significant steric shielding capabilities.

Applications in Creating Sterically Protected Molecular Environments

The bulky amidines synthesized from this compound are valuable precursors to amidinate ligands. These monoanionic, bidentate ligands are highly effective at creating sterically protected environments around a central atom, typically a metal. The large mesityl groups on the nitrogen atoms, and potentially other bulky substituents on the central carbon, form a protective pocket or shell around the coordination site.

This steric protection is crucial for several reasons:

Stabilization of Reactive Species: The bulky framework can stabilize otherwise unstable low-coordination number complexes of main group elements or transition metals. collectionscanada.gc.ca The steric hindrance prevents the approach of other reactive molecules, thus kinetically stabilizing the complex.

Enforcement of Specific Geometries: The steric demands of the ligand can dictate the geometry of the resulting complex, forcing unusual or specific coordination numbers and angles.

Modification of Reactivity: By controlling access to the central atom, these ligands can modify the reactivity of the complex. For example, they can prevent dimerization or polymerization and can make the complex resistant to hydrolysis or other degradation pathways. collectionscanada.gc.ca

An example of this application is the use of bulky amidinate ligands to stabilize dialkylaluminum complexes. The terphenyl group on the central carbon of an N-C=N system, for instance, provides steric protection both in the plane of the amidinate ligand and above and below it. This makes the resulting dialkylaluminum amidinate complexes resistant to hydrolysis for extended periods in their crystalline state. collectionscanada.gc.ca The use of ligands derived from this compound is envisioned to provide even greater steric protection, potentially enabling the isolation and study of highly reactive species. collectionscanada.gc.ca

The table below outlines the intended application and the resulting effect of using these bulky ligands.

| Ligand Type | Application | Effect |

| Bulky Amidinate | Stabilization of main group element complexes | Creation of a sterically protected environment, preventing degradation and allowing for the study of reactive centers. collectionscanada.gc.ca |

| Bulky Amidinate | Control of coordination chemistry | Enforces low coordination numbers and specific geometries around the central atom. collectionscanada.gc.ca |

Table 2: Applications of Bulky Amidinate Ligands in Creating Sterically Protected Environments

Advanced Methodological Aspects and Derivatives in N,n Dimesitylcarbodiimide Mediated Chemistry

Polymer-Supported N,N'-Dimesitylcarbodiimide Reagents

The immobilization of reagents on solid supports represents a significant advancement in synthetic chemistry, merging the benefits of solution-phase reactivity with the practical advantages of solid-phase handling. dl.ac.uk Polymer-supported carbodiimides, including analogs of this compound, have been developed to address key challenges in purification and reagent management. thieme-connect.comresearchgate.net

The design of a polymer-supported carbodiimide (B86325) typically involves attaching a carbodiimide functionality to an insoluble polymer backbone, most commonly cross-linked polystyrene. rsc.org The synthesis often starts with aminomethyl polystyrene resin. A general approach involves converting the resin-bound amine to a urea (B33335) derivative, which is then dehydrated to form the immobilized carbodiimide.

An alternative strategy for creating solid-supported reagents is the synthesis of polymer-supported isoureas, which can be generated from the reaction of a polymer-supported carbodiimide with an alcohol in the presence of a copper catalyst. dl.ac.uk These immobilized reagents serve as effective tools for reactions like the O-alkylation of carboxylic acids. dl.ac.uk The fundamental structure involves a covalent linkage between the polymer and the reactive carbodiimide moiety, ensuring that the reagent and its subsequent urea byproduct remain bound to the solid phase.

Table 1: Common Polymer Backbones for Reagent Immobilization

| Polymer Support | Key Characteristics | Typical Applications |

|---|---|---|

| Polystyrene | Hydrophobic, compatible with many organic solvents, readily available. rsc.org | General purpose reagent support. slideshare.net |

| Polyethylene glycol (PEG) | Soluble in various solvents, can be precipitated. | Solution-phase synthesis with simplified workup. |

The primary motivation for immobilizing this compound and its analogs is the significant simplification of the reaction workup. rsc.org In conventional solution-phase synthesis, the removal of the N,N'-dimesitylurea (DMU) byproduct often requires laborious chromatographic purification. researchgate.netnih.gov When the reagent is bound to a polymer, the entire reagent and its urea byproduct can be removed from the reaction mixture by simple filtration. dl.ac.ukthieme-connect.com

This approach offers several key advantages:

Simplified Product Isolation: The desired product remains in the solution (filtrate), while the spent reagent and byproduct are retained on the solid support, often eliminating the need for chromatography. dl.ac.ukrsc.org

Use of Excess Reagent: An excess of the supported reagent can be used to drive the reaction to completion without complicating the purification process. rsc.org

Reagent Recovery and Reusability: The polymer-bound urea byproduct can potentially be recovered and regenerated back into the active carbodiimide form, which is a key principle of green chemistry. rsc.orgnih.gov

Polymer-supported reagents are exceptionally well-suited for integration into continuous flow chemistry systems. rsc.orgresearchgate.net In a typical setup, the immobilized this compound analog is packed into a column or cartridge, which functions as a fixed-bed reactor. d-nb.infoucm.es A solution containing the substrates (e.g., a carboxylic acid and an amine) is then continuously pumped through the reactor.

The reaction occurs as the substrate solution passes over the immobilized reagent. The product emerges continuously from the reactor, while the reagent and its byproduct remain confined within the column. frontiersin.org This methodology provides several process advantages:

Enhanced Productivity and Automation: Continuous processing allows for higher throughput compared to batch reactions and is amenable to automation. researchgate.net

Improved Safety and Control: Flow reactors offer superior control over reaction parameters such as temperature and pressure, and the containment of potentially hazardous reagents on a solid support enhances safety. rsc.org

Process Intensification: Flow chemistry enables more efficient and environmentally friendly processes by maximizing space-time yield and minimizing waste. rsc.org

This compound in Tandem or Multicomponent Reactions

Tandem (or cascade/domino) reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, enhancing efficiency and atom economy. rsc.orgcaltech.edu this compound can play a crucial role as a dehydrating agent that generates a reactive intermediate in situ, which then participates in a subsequent transformation or MCR.

Multicomponent reactions involve three or more reactants coming together in a one-pot process to form a product that incorporates portions of each reactant. caltech.edumdpi.com While classic MCRs like the Ugi and Passerini reactions are based on isocyanides, carbodiimides can be used to generate other reactive species that initiate similar sequences. nih.gov For instance, the activation of a carboxylic acid by this compound forms a reactive O-acylisourea intermediate. This intermediate can then be intercepted by other nucleophiles present in the reaction mixture, triggering a cascade sequence.

An example of a tandem process involves the direct preparation of N-carboxyanhydrides (NCAs) from amino acids using a dehydrating agent, followed by their in situ reaction to form alkaloids in one pot. rsc.org Although this specific example used a different activating agent, this compound is well-suited for the initial dehydration step under mild conditions, which could then be coupled with a subsequent reaction. The ability to form an initial bond and generate a stable, easily removable byproduct makes it an attractive option for initiating complex, one-pot transformations. nih.gov

Novel Derivatives and Functionalized this compound Analogs for Specialized Applications

Research into carbodiimide chemistry includes the development of novel derivatives where the aryl substituents are modified to fine-tune the reagent's properties. The mesityl groups of this compound provide significant steric shielding. By analogy, other bulky substituents like m-terphenyl (B1677559) groups have been used to create highly hindered environments around reactive centers. collectionscanada.gc.ca

The synthesis of amidines and amidinates using sterically demanding groups like m-terphenyl highlights a strategy for creating ligands that can stabilize unusual bonding patterns or metal complexes. collectionscanada.gc.ca Functionalizing the aryl rings of a carbodiimide could lead to reagents with specialized properties:

Chiral Carbodiimides: Introducing chiral substituents onto the aryl rings can create chiral coupling reagents for asymmetric synthesis.

Catalytic Carbodiimides: Incorporating a catalytic functional group could allow the carbodiimide to play a dual role as both a coupling agent and a catalyst in a reaction sequence.

Indicator Reagents: Attaching a chromophore or fluorophore could yield a reagent that signals the completion of a reaction through a change in color or fluorescence, facilitating reaction monitoring.

Table 2: Research Directions for Functionalized Carbodiimide Analogs

| Derivative Type | Potential Application | Rationale |

|---|---|---|

| Chiral Analogs | Asymmetric synthesis, kinetic resolution. | Induce stereoselectivity during the coupling step. |

| Ligand-Bearing Analogs | Homogeneous catalysis, metal complex synthesis. | The carbodiimide byproduct (urea) acts as a designer ligand. |

Theoretical and Computational Chemistry of N,n Dimesitylcarbodiimide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the electronic structure and bonding characteristics of N,N'-dimesitylcarbodiimide. Methods like Density Functional Theory (DFT) are employed to model the molecule and analyze its properties. wikipedia.orgmdpi.com These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule.

The core of the this compound molecule is the N=C=N cumulative double bond system. The nitrogen atoms are bonded to bulky mesityl groups, which consist of a benzene (B151609) ring substituted with three methyl groups. This steric hindrance significantly influences the geometry and electronic structure of the carbodiimide (B86325) core.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the central nitrogen atoms of the carbodiimide group, indicating their nucleophilic character. Conversely, the central carbon atom would exhibit a positive potential, highlighting its electrophilic nature. This information is vital for predicting how the molecule will interact with other reagents. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. mdpi.com In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the N=C=N group, consistent with their role as electron donors. The LUMO is likely centered on the central carbon atom, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. nih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~1.5 D | Indicates a moderate degree of polarity. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of reactions involving this compound. nih.gov This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. ufl.edunih.gov

Transition State Theory: The central concept in reaction dynamics is the transition state, which represents the highest energy point along the reaction coordinate. nih.gov Computational methods can locate and characterize the geometry and energy of these fleeting structures. ufl.edu For reactions involving this compound, such as its use in condensation reactions to form amides or esters, computational modeling can elucidate the step-by-step process.

For instance, in the formation of an amide from a carboxylic acid and an amine, this compound acts as a dehydrating agent. The reaction pathway likely involves the initial attack of the carboxylate on the central carbon of the carbodiimide to form an O-acylisourea intermediate. Subsequent nucleophilic attack by the amine on the carbonyl carbon of this intermediate, followed by the elimination of N,N'-dimesitylurea, leads to the final amide product. Computational studies can model the energy profile of this entire sequence, identifying the rate-determining step by locating the transition state with the highest energy barrier. wikipedia.orgnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it indeed connects the reactants and products on the potential energy surface. nih.gov This provides a dynamic picture of the reaction pathway.

| Reaction Step | Computational Analysis Focus | Expected Findings |

|---|---|---|

| Activation of Carboxylic Acid | Modeling the nucleophilic attack of the carboxylate on the carbodiimide. | Identification of the O-acylisourea intermediate and the corresponding transition state. |

| Nucleophilic Attack by Amine | Simulating the attack of the amine on the activated carboxylic acid derivative. | Characterization of the tetrahedral intermediate and its transition state for formation. |

| Product Formation | Modeling the collapse of the tetrahedral intermediate and elimination of N,N'-dimesitylurea. | Determination of the final products and the overall reaction exergonicity. |

Prediction of Reactivity and Selectivity Profiles

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. pitt.edumit.edu For this compound, this can guide its application in organic synthesis.

Reactivity Indices: Quantum chemical calculations can provide various reactivity indices derived from the electronic structure. chimicatechnoacta.ru These include:

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. chimicatechnoacta.ru For this compound, the Fukui function for nucleophilic attack (f-) would be highest on the nitrogen atoms, while the function for electrophilic attack (f+) would be largest on the central carbon atom.

Predicting Selectivity: In reactions with polyfunctional molecules, this compound can exhibit selectivity. Computational modeling can help predict this selectivity by comparing the activation energies for different possible reaction pathways. nih.gov For example, if a molecule contains both a carboxyl group and a less reactive hydroxyl group, calculations can determine the energy barrier for the reaction at each site. A lower activation energy for the reaction with the carboxyl group would predict that the formation of the O-acylisourea intermediate is favored, leading to chemoselectivity.

Emerging Research Directions and Future Perspectives for N,n Dimesitylcarbodiimide

Novel Applications in Supramolecular Chemistry or Material Science

The significant steric bulk of N,N'-dimesitylcarbodiimide is a key feature being explored for the creation of advanced materials and complex supramolecular structures. The mesityl groups can influence polymer morphology, control intermolecular interactions, and direct the formation of specific architectures.

In material science , the use of sterically hindered carbodiimides as polymerization or cross-linking agents is a promising field. In the synthesis of polymers like polyimides or polyesters, the choice of coupling agent can significantly impact the final material's properties. mdpi.comnasa.gov The incorporation of the bulky dimesityl structure into a polymer backbone can disrupt chain packing, potentially leading to materials with increased solubility, enhanced thermal stability, and tailored optical properties. For instance, preventing close chain aggregation can improve the processability of otherwise intractable aromatic polymers. researchgate.net The use of carbodiimides to create cross-linked collagen-based scaffolds for tissue engineering suggests that varying the carbodiimide's structure could fine-tune the material's mechanical and biological properties. nih.gov

In supramolecular chemistry , this compound can be envisioned as a structural directing agent. Supramolecular assembly relies on precise non-covalent interactions to build complex, ordered structures from smaller components. nih.govfrontiersin.org The defined size and shape of this compound could allow it to function as a template or a bulky guest molecule in host-guest systems, creating specific cavities or patterns within a self-assembled network. This could lead to the development of novel porous materials, molecular sensors, or complex co-crystals with unique electronic or pharmaceutical properties. nih.gov

| Carbodiimide Coupling Agent | Relative Steric Hindrance | Expected Polymer Chain Packing | Predicted Solubility | Potential Application |

|---|---|---|---|---|

| EDC (water-soluble) | Low | High (potentially crystalline) | Low | Bioconjugation, hydrogels thermofisher.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Medium | Moderate | Moderate | Peptide synthesis, polyester (B1180765) synthesis wikipedia.org |

| N,N'-Diisopropylcarbodiimide (DIC) | Medium | Moderate | Moderate-High | Solution-phase peptide synthesis kemilab.com |

| This compound | High | Low (amorphous) | High | Processable high-performance polymers, optical films |

Development of Greener Synthetic Protocols Utilizing this compound

A significant driver in modern chemical synthesis is the adoption of green chemistry principles, which aim to reduce waste, minimize energy use, and avoid hazardous substances. this compound is well-positioned to contribute to this goal, primarily due to the favorable properties of its corresponding urea (B33335) byproduct.

Carbodiimide-mediated reactions, such as amide and ester formations, are inherently advantageous as they often proceed under mild, neutral conditions at room temperature, avoiding the need for harsh acidic or basic catalysts. The primary waste product of these reactions is the N,N'-disubstituted urea. In the case of this compound, the byproduct is N,N'-dimesitylurea. Due to its bulky, symmetric, and rigid structure, this urea derivative is a highly crystalline solid with very low solubility in most common organic solvents.

This low solubility is a major practical advantage for purification. While the byproduct from DCC (N,N'-dicyclohexylurea) can sometimes be challenging to remove completely, and the byproduct from DIC (N,N'-diisopropylurea) is often soluble, N,N'-dimesitylurea can typically be removed quantitatively by simple filtration. wikipedia.orgkemilab.com This eliminates the need for energy- and solvent-intensive purification methods like column chromatography, leading to higher process efficiency, reduced solvent waste, and purer products. This streamlined purification pathway makes this compound an attractive choice for sustainable manufacturing processes.

| Carbodiimide | Urea Byproduct | Typical Solubility | Primary Removal Method | Green Chemistry Advantage |

|---|---|---|---|---|

| DCC | N,N'-Dicyclohexylurea | Slightly soluble | Filtration (often incomplete) | Moderate; residual byproduct can be an issue wikipedia.org |

| DIC | N,N'-Diisopropylurea | Soluble | Aqueous extraction / Chromatography | Low; purification can be resource-intensive kemilab.com |

| This compound | N,N'-Dimesitylurea | Very low / Insoluble | Filtration | High; simple purification, reduced solvent waste |

Mechanistic Elucidation of Underexplored Reactions

One of the most exciting frontiers for this compound is its role in "Frustrated Lewis Pair" (FLP) chemistry. An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct, leaving their reactivity available for other transformations. researchgate.net

Due to its two large mesityl groups, this compound is an excellent bulky Lewis base. When paired with a sterically demanding Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), it forms a highly reactive FLP. This unquenched pair of reactive sites can cooperatively activate small molecules that are typically considered inert, such as dihydrogen (H₂) and carbon dioxide (CO₂). researchgate.netscienceopen.comnih.gov

The mechanism for small molecule activation by an this compound-based FLP is a subject of ongoing research. For the activation of CO₂, it is proposed that the nucleophilic nitrogen atom of the carbodiimide attacks the electrophilic carbon of CO₂, while the Lewis acid (e.g., the boron atom) coordinates to one of the oxygen atoms. scienceopen.com This cooperative interaction leads to a significant polarization and "activation" of the CO₂ molecule, making it susceptible to further reactions, such as reduction or incorporation into organic molecules. The elucidation of these mechanisms through a combination of experimental techniques (e.g., NMR spectroscopy) and computational studies (e.g., Density Functional Theory) is crucial for designing new metal-free catalytic systems for important chemical transformations. researchgate.netrsc.org

| Small Molecule | Role of Carbodiimide (Lewis Base) | Role of Lewis Acid (e.g., B(C6F5)3) | Type of Activation | Potential Application |

|---|---|---|---|---|

| H₂ | Accepts H⁺ (proton) | Accepts H⁻ (hydride) | Heterolytic cleavage | Metal-free hydrogenation nih.gov |

| CO₂ | Attacks carbon atom | Coordinates to oxygen atom | Bifunctional activation | CO₂ capture and reduction scienceopen.comresearchgate.net |

| SO₂ | Attacks sulfur atom | Coordinates to oxygen atom | Bifunctional activation | Valorization of waste gases |

Interdisciplinary Research Opportunities

The emerging applications of this compound create significant opportunities for collaboration across various scientific disciplines. Its unique reactivity and structural properties serve as a bridge between fundamental organic chemistry and applied sciences.

Chemistry and Material Science: The synthesis of novel polymers and functional materials using this compound as a key building block or modifying agent requires a close collaboration between synthetic chemists and materials scientists to design, create, and characterize materials with desired properties, such as processability for flexible electronics or biocompatibility for medical devices. nih.govnih.gov

Catalysis and Environmental Science: The development of this compound-based FLPs for the catalytic conversion of CO₂ into valuable chemicals or fuels is a prime example of interdisciplinary research. scienceopen.comrsc.org This area connects organometallic and physical organic chemistry (for catalyst design and mechanistic studies) with chemical engineering and environmental science to address global challenges like carbon capture and utilization.

Synthetic and Computational Chemistry: Understanding the precise mechanisms by which FLPs activate small molecules is a complex task that benefits greatly from a synergistic approach. Experimental chemists can synthesize and test new FLP combinations, while computational chemists can model reaction pathways, predict transition states, and provide deep mechanistic insights that guide future experimental design. researchgate.net

These interdisciplinary efforts are essential for fully realizing the potential of this compound and translating fundamental discoveries into practical technologies that can impact fields ranging from advanced manufacturing to sustainable energy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N'-dimesitylcarbodiimide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves dehydrohalogenation of substituted thioureas or oxidation of guanidine derivatives. Critical parameters include solvent choice (e.g., anhydrous THF), temperature control (0–5°C for exothermic steps), and inert atmosphere (N₂/Ar). Purity validation requires a combination of ¹H/¹³C NMR (to confirm absence of urea byproducts) and Fourier-transform infrared (FTIR) spectroscopy (to detect characteristic C=N stretching vibrations at ~2150 cm⁻¹). For advanced validation, Raman spectroscopy paired with DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) can resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential toxicity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid latex gloves, as carbodiimides may degrade them .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during weighing or reactions in open vessels.

- Spill Management : Neutralize spills with 5% acetic acid in ethanol to hydrolyze residual carbodiimide into less reactive urea derivatives.

- Storage : Store under argon at 2–8°C in amber glass vials to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How does steric hindrance from mesityl groups affect the reactivity of this compound in organometallic syntheses?

- Methodological Answer : The bulky mesityl substituents (2,4,6-trimethylphenyl) impose steric constraints that:

- Limit Coordination Modes : In samarium(III) complexes, steric bulk prevents η² binding of the carbodiimide, favoring η¹ coordination via a single nitrogen. This contrasts with less hindered analogs (e.g., N,N'-dicyclohexylcarbodiimide), which form η² complexes .

- Modulate Redox Behavior : Steric shielding reduces accessibility for electron transfer, requiring stronger reducing agents (e.g., SmI₂ vs. Sm metal) for reductions. Monitor reaction progress via EPR spectroscopy to track radical intermediates .

Q. What experimental strategies address contradictions in reaction outcomes between peptide coupling and cycloaddition applications?

- Methodological Answer : Divergent reactivity arises from solvent polarity and catalyst choice:

- Peptide Coupling : Use polar aprotic solvents (DMF, DMSO) with DMAP or HOAt as catalysts to enhance nucleophilic activation of carboxylic acids.

- Cycloadditions : Non-polar solvents (toluene, hexane) with Lewis acids (e.g., ZnCl₂) stabilize carbodiimide electrophilicity for [2+2] or [4+2] reactions. Validate competing pathways via HPLC-MS to quantify byproducts and kinetic studies (e.g., stopped-flow UV-Vis) to resolve mechanistic ambiguities .

Q. How can computational chemistry guide the design of this compound-based catalysts?

- Methodological Answer :

- DFT Calculations : Optimize transition states for carbodiimide-mediated reactions (e.g., Beckmann rearrangements) using M06-2X/def2-TZVP to predict regioselectivity.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction barriers, identifying optimal media (e.g., THF vs. dichloromethane).

- Vibrational Analysis : Compare computed IR/Raman spectra (at B3LYP/6-31G*) with experimental data to assign vibrational modes and detect conformational isomers .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies in reported reaction yields for carbodiimide-mediated polymerizations?

- Methodological Answer : Variability often stems from:

- Moisture Sensitivity : Trace water hydrolyzes carbodiimides to ureas, reducing efficiency. Pre-dry solvents over molecular sieves and monitor via Karl Fischer titration .

- Catalyst Purity : Commercial DMAP may contain dimethylamine; purify via recrystallization (ethyl acetate/hexane) before use.

- Reaction Monitoring : Use in situ FTIR to track C=N consumption and adjust stoichiometry dynamically. Cross-validate yields with GPC (for polymers) or NMR end-group analysis .

Safety and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.